molecular formula C16H18BrN3O2S B2565798 4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2565798
M. Wt: 396.3 g/mol
InChI Key: YQCPJIIUVUCIBZ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic molecule featuring a fused thieno[3,4-c]pyrazole core. Key structural attributes include:

  • A 5-oxido (sulfoxide) moiety on the thiophene ring, which may enhance polarity and hydrogen-bonding capacity.
  • Partial saturation of the bicyclic system (4,6-dihydro), which influences conformational flexibility.

Properties

IUPAC Name

4-bromo-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S/c1-16(2,3)20-14(12-8-23(22)9-13(12)19-20)18-15(21)10-4-6-11(17)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCPJIIUVUCIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activities, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18BrN3O2SC_{16}H_{18}BrN_{3}O_{2}S, with a molecular weight of approximately 396.3 g/mol. The structure features a bromine atom at the para position of a benzamide moiety, a tert-butyl group, and an oxido group within the thieno[3,4-c]pyrazole framework.

Synthesis

The synthesis of this compound typically involves multi-step procedures:

  • Formation of the Thieno[3,4-c]pyrazole Ring : Cyclization of appropriate precursors under controlled conditions.
  • Bromination : Introduction of the bromine atom using brominating agents like N-bromosuccinimide (NBS).
  • Final Functionalization : Modifications to enhance yield and purity.

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications:

Antimicrobial Activity

Studies have demonstrated that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial properties. The presence of electron-withdrawing groups enhances their efficacy against various bacterial strains. For example, compounds structurally similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound may also possess anticancer activity. In vitro studies on related thieno[3,4-c]pyrazole derivatives have indicated their ability to inhibit the proliferation of cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism often involves modulation of signaling pathways and gene expression related to cancer progression.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to enzymes involved in key metabolic processes.
  • Receptor Interaction : Modulating receptor activity that influences cellular signaling.
  • Gene Expression Modulation : Affecting transcription factors that regulate genes associated with disease states.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameMolecular FormulaKey Features
5-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol]-2-carboxamideC16H20BrN3O2SContains carboxamide instead of benzamide
N-(tert-butyl)-5-hydroxythieno[3,4-c]pyrazoleC12H14N2OSLacks bromine; focuses on hydroxy group
4-bromo-N-(5-methylthiazol-2-yl)benzamideC14H14BrN3OSDifferent heterocyclic moiety; thiazole

Comparison with Similar Compounds

Molecular Formula and Weight

  • Molecular Formula : C₁₇H₁₉BrN₃O₂S
  • Molecular Weight : 409.31 g/mol (calculated using exact atomic masses).

Comparison with Structural Analogs

Analog 1: 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Structural Differences

  • Position 2 Substituent : The tert-butyl group in the target compound is replaced with a 4-methylphenyl (p-tolyl) group in Analog 1 .
  • 5-Oxido vs. 5-Oxo : The target compound features a sulfoxide (5-oxido), whereas Analog 1 has a ketone (5-oxo).

Physicochemical Properties

Property Target Compound Analog 1
Molecular Formula C₁₇H₁₉BrN₃O₂S C₂₀H₁₇BrN₃O₂S
Molecular Weight 409.31 g/mol 443.34 g/mol
Substituent Effects Steric hindrance (tert-butyl) π-π interactions (p-tolyl)

Key Implications

  • The p-tolyl group in Analog 1 increases molecular weight and lipophilicity (clogP ~3.5 estimated) compared to the tert-butyl group (clogP ~3.0). This may enhance membrane permeability but reduce aqueous solubility .
  • The tert-butyl group in the target compound could improve metabolic stability by shielding reactive sites from enzymatic degradation.

Analog 2: 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole

Core Structural Differences

  • Heterocyclic Core: Analog 2 features a thiazole ring instead of the thieno[3,4-c]pyrazole system .
  • Substituents: A 3-fluorophenylhydrazonoethyl group at position 5 and a methylthio group at position 2.

Physicochemical Properties

Property Target Compound Analog 2
Molecular Formula C₁₇H₁₉BrN₃O₂S C₁₂H₁₁BrFN₃S₂
Molecular Weight 409.31 g/mol 360.26 g/mol
Key Features Sulfoxide, tert-butyl Fluorine, methylthio

Functional Implications

  • The 3-fluorophenyl group introduces electronegativity, which could modulate binding affinity in biological targets.

Table 1. Structural and Physicochemical Comparison

Compound Name (Simplified) Core Structure Position 2 Substituent Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[3,4-c]pyrazole tert-butyl 409.31 High steric bulk, sulfoxide polarity
Analog 1 (p-tolyl derivative) Thieno[3,4-c]pyrazole 4-methylphenyl 443.34 Enhanced lipophilicity
Analog 2 (thiazole derivative) Thiazole Methylthio 360.26 Electrophilic bromine site

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?

The synthesis typically involves multi-step reactions, starting with cyclization of thioketones and hydrazines to form the thieno[3,4-c]pyrazole core. Subsequent functionalization includes bromination at the 4-position of the benzamide group and introduction of the tert-butyl substituent. Key steps involve:

  • Cyclization : Using precursors like substituted thioketones and hydrazines under reflux in solvents such as ethanol or DMF .
  • Bromination : Electrophilic aromatic substitution with bromine sources (e.g., NBS) in the presence of Lewis acids .
  • Coupling Reactions : Amide bond formation via activation of carboxylic acids (e.g., using HATU or DCC) .
    Reaction optimization often requires temperature control (e.g., 0–80°C) and inert atmospheres to prevent decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the thieno[3,4-c]pyrazole core and substituent positions. For example, the tert-butyl group appears as a singlet (~1.4 ppm in 1H^1H), and aromatic protons show splitting patterns consistent with substitution .
  • IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1650–1700 cm1^{-1}) and sulfoxide (S=O, ~1050 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C20_{20}H21_{21}BrN4_{4}O2_{2}S) and fragmentation patterns .

Q. How is the biological activity of this compound initially screened?

Primary screening involves:

  • Enzyme Inhibition Assays : Testing against kinases or proteases using fluorogenic substrates. IC50_{50} values are determined via dose-response curves .
  • Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Molecular Docking : Preliminary computational modeling to predict binding affinities to target proteins (e.g., COX-2 or EGFR) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

  • Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during cyclization .
  • Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings to introduce aryl groups with >90% efficiency .
  • Purification Strategies : Employ flash chromatography with gradient elution (hexane:EtOAc) or recrystallization from EtOH/water mixtures to achieve >98% purity .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Meta-Analysis : Compare IC50_{50} values across cell lines (e.g., Jurkat vs. HEK293) to identify cell-type-specific effects .
  • Proteomic Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify target engagement and off-target effects .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to the benzamide moiety to enhance binding specificity .

Q. How does the compound’s regioselectivity in substitution reactions impact its derivatization?

The electron-deficient thieno[3,4-c]pyrazole core directs electrophilic substitution to the 4-position of the benzamide. For example:

  • Nitration : Occurs preferentially at the para position relative to the bromine atom, confirmed by 1H^1H NMR coupling constants (J=8.5J = 8.5 Hz for adjacent protons) .
  • Cross-Coupling : Suzuki reactions with aryl boronic acids proceed at the bromine site, enabling modular derivatization .

Q. What computational methods predict the environmental fate and toxicity of this compound?

  • QSAR Modeling : Predicts biodegradability (e.g., using EPI Suite) and bioaccumulation potential based on logP values (~3.2) .
  • Ecotoxicity Assays : Daphnia magna acute toxicity tests (48-h LC50_{50}) and algal growth inhibition studies assess environmental risks .

Methodological Considerations

Q. How to design experiments to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Prepare derivatives with variations in the tert-butyl group (e.g., isopropyl, cyclohexyl) and benzamide substituents (e.g., -Cl, -NO2_2) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding and hydrophobic interactions .
  • Data Correlation : Plot substituent Hammett constants (σ\sigma) against biological activity (e.g., IC50_{50}) to quantify electronic effects .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix Effects : Plasma proteins can interfere with LC-MS/MS quantification. Mitigate using protein precipitation with acetonitrile and stable isotope-labeled internal standards .
  • Detection Limits : Optimize MRM transitions (e.g., m/z 485 → 367 for the parent ion) to achieve sensitivity down to 0.1 ng/mL .

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